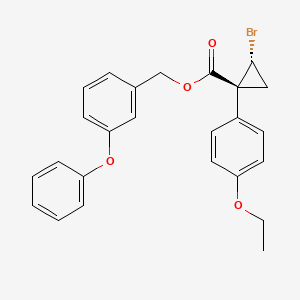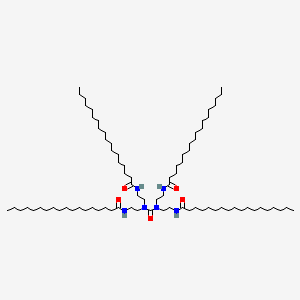
6-Hydrazinyl-n,n'-dimethyl-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydrazinyl-n,n’-dimethyl-1,3,5-triazine-2,4-diamine is a nitrogen-rich heterocyclic compound belonging to the triazine family. This compound is characterized by its high nitrogen content and unique structural features, making it of interest in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydrazinyl-n,n’-dimethyl-1,3,5-triazine-2,4-diamine typically involves the nucleophilic substitution of chlorine atoms in cyanuric chloride by amino and hydrazinyl groups. One common method includes the sequential substitution of chlorine atoms in cyanuric chloride with dimethylamine and hydrazine under controlled conditions .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions: 6-Hydrazinyl-n,n’-dimethyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Nucleophilic substitution reactions are common, where hydrazinyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation Products: Oxides and hydroxyl derivatives.
Reduction Products: Hydrazine derivatives.
Substitution Products: Various substituted triazine derivatives.
Scientific Research Applications
6-Hydrazinyl-n,n’-dimethyl-1,3,5-triazine-2,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex nitrogen-rich compounds.
Biology: Investigated for its potential as a biochemical probe due to its reactive hydrazinyl group.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with high nitrogen content.
Mechanism of Action
The mechanism of action of 6-Hydrazinyl-n,n’-dimethyl-1,3,5-triazine-2,4-diamine involves its ability to participate in various chemical reactions due to its reactive hydrazinyl group. This group can form covalent bonds with other molecules, making it useful in biochemical applications. The compound’s high nitrogen content also contributes to its energetic properties, making it valuable in the production of high-energy materials .
Comparison with Similar Compounds
- 4,6-Diazido-n,n’-dimethyl-1,3,5-triazine-2-amine
- 2,4,6-Tris(dimethylamino)-1,3,5-triazine
- 6-Azido-n2,n4-dimethyl-n2,n4-di(prop-2-yn-1-yl)-1,3,5-triazine-2,4-diamine
Uniqueness: 6-Hydrazinyl-n,n’-dimethyl-1,3,5-triazine-2,4-diamine is unique due to its specific hydrazinyl substitution, which imparts distinct reactivity and stability compared to other triazine derivatives. Its high nitrogen content and ability to form stable covalent bonds make it particularly valuable in high-energy material applications .
Properties
CAS No. |
10409-79-7 |
|---|---|
Molecular Formula |
C5H11N7 |
Molecular Weight |
169.19 g/mol |
IUPAC Name |
6-hydrazinyl-2-N,4-N-dimethyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C5H11N7/c1-7-3-9-4(8-2)11-5(10-3)12-6/h6H2,1-2H3,(H3,7,8,9,10,11,12) |
InChI Key |
FCGOPCWLSUHJHB-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC(=NC(=N1)NN)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


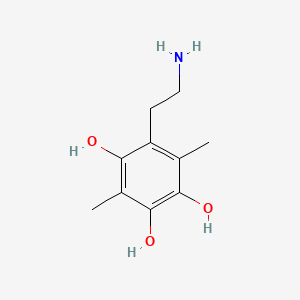
![1H-Naphtho[1,2-d]triazole-6-sulfonic acid](/img/structure/B15195985.png)

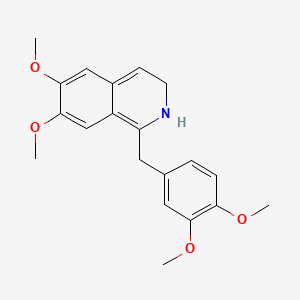
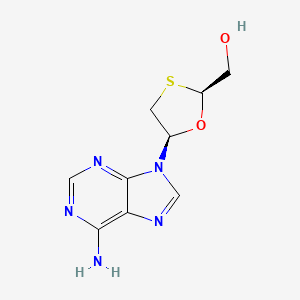
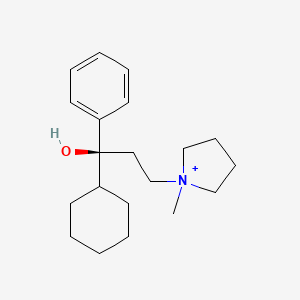
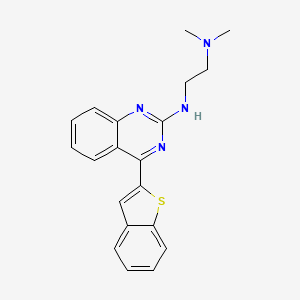
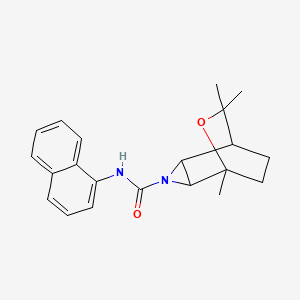
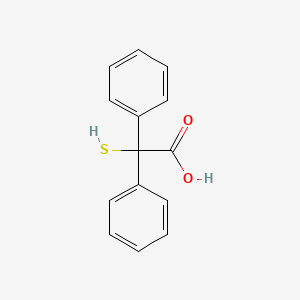
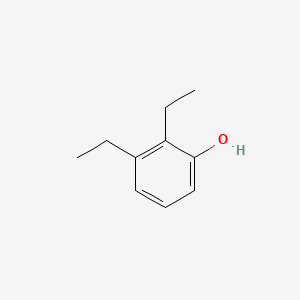

![2-(2-Diethylaminoethyl)benzo[de]isoquinoline-1,3-dione](/img/structure/B15196057.png)
